N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound notable for its complex molecular structure, which integrates a benzotriazine core with an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities stemming from its unique functional groups that may interact with various biological targets. The presence of the methoxyphenyl group enhances its pharmacological profile, making it a candidate for further research in therapeutic applications.
This compound belongs to the class of benzotriazine derivatives, which are recognized for their diverse biological activities, including potential anticancer and antimicrobial properties. The classification of this compound can be summarized as follows:
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic synthesis techniques. The key steps in the synthesis process may include:
The molecular structure of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be described by its key features:
Property | Value |
---|---|
Molecular Formula | C17H18N4O3 |
Molecular Weight | 342.35 g/mol |
IUPAC Name | N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide |
InChI | InChI=1S/C17H18N4O3/c1-11-20-14(18)12-10-16(19)15(21)13(12)17(22)23/h10-11H,1-9H2,(H,22,23) |
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo several chemical reactions typical for compounds containing acetamide and benzotriazine functionalities:
These reactions are crucial for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.
The mechanism of action for N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is primarily hypothesized based on its structural features:
Further research is necessary to elucidate the exact interactions and therapeutic potentials of this compound.
The physical properties of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has potential applications in various scientific fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: